(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone
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Overview
Description
The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone
is a complex organic molecule that belongs to the class of compounds known as triazolopyrimidines . Triazolopyrimidines are a group of heterocyclic compounds that have been widely used in the synthesis of various pharmaceuticals due to their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of similar triazolopyrimidine compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound, as with other triazolopyrimidines, is likely to be complex due to the presence of multiple ring structures and functional groups. Detailed structural analysis would require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. It has been reported that similar compounds can undergo various reactions, including condensation reactions and cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Detailed analysis of these properties would require experimental data or computational modeling .Scientific Research Applications
Medicinal Chemistry
1,2,3-triazoles, the core structure of this compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc. Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Polymer Chemistry
1,2,3-triazoles have been used in polymer chemistry . Their unique properties make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Supramolecular Chemistry
1,2,3-triazoles have been used in supramolecular chemistry . They can be used to construct heterocyclic ring systems .
Bioconjugation
1,2,3-triazoles have been used in bioconjugation . They can be used to link two molecules together in a stable and irreversible manner .
Chemical Biology
1,2,3-triazoles have been used in chemical biology . They can be used to modify biological molecules, such as proteins or nucleic acids .
Fluorescent Imaging
1,2,3-triazoles have been used in fluorescent imaging . They can be used as fluorescent probes for sensing and imaging applications .
Materials Science
1,2,3-triazoles have been used in materials science . They can be used in the synthesis of new materials with unique properties .
Mechanism of Action
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in the regulation of the cell cycle and has been identified as a promising target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents the cell from replicating its DNA and progressing to the next stage of the cell cycle, effectively halting cell division .
Result of Action
The inhibition of CDK2 leads to significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . This suggests that the compound could be a potent anti-cancer agent .
properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O/c1-17-12-18(2)14-20(13-17)24(32)30-10-8-29(9-11-30)22-21-23(26-16-25-22)31(28-27-21)15-19-6-4-3-5-7-19/h3-7,12-14,16H,8-11,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKAXORFSGNKCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone |
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